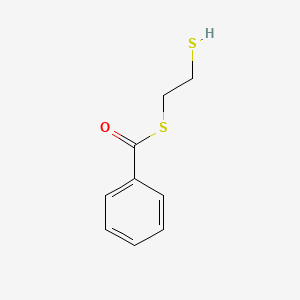

S-(2-mercaptoethyl) benzothioate

Description

S-(2-mercaptoethyl) benzothioate is a thioester compound characterized by a benzothioate group (C₆H₅C(O)S–) linked to a 2-mercaptoethyl (–SCH₂CH₂SH) moiety. Thioesters like this are pivotal in organosulfur chemistry, particularly in rhodium-catalyzed heteroaryl exchange reactions and C–S bond cleavage processes . The compound’s structure confers unique reactivity due to the presence of both a labile thioester bond and a free thiol group, enabling participation in nucleophilic substitutions and metal-catalyzed transformations.

Properties

Molecular Formula |

C9H10OS2 |

|---|---|

Molecular Weight |

198.3 g/mol |

IUPAC Name |

S-(2-sulfanylethyl) benzenecarbothioate |

InChI |

InChI=1S/C9H10OS2/c10-9(12-7-6-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |

InChI Key |

QZJLJABLDNRKOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(2-mercaptoethyl) benzothioate is typically synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction is carried out under mild conditions and can be efficiently obtained with high yields. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the product .

Industrial Production Methods:Chemical Reactions Analysis

Types of Reactions: S-(2-mercaptoethyl) benzothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.

Reduction: It can be reduced to form thiols or other reduced sulfur species.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions[][1].

Major Products:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Various substituted benzothioates[][1].

Scientific Research Applications

S-(2-mercaptoethyl) benzothioate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds and organic molecules[][1].

Mechanism of Action

The mechanism by which S-(2-mercaptoethyl) benzothioate exerts its effects involves its ability to participate in redox reactions and form stable complexes with various molecular targets. The thiol group in the compound can interact with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate enzymatic activity, inhibit protein function, and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Reactivity in Rhodium-Catalyzed Reactions

S-(2-pyridyl) benzothioate

- Reactivity : Reacts with heteroaryl ethers (e.g., 4-chlorophenyl ethers) to form heteroaryl sulfides (e.g., 3a–3e) in high yields (>85%) under rhodium catalysis. The pyridyl group stabilizes intermediates via coordination to the metal center .

- Comparison : Unlike S-(2-mercaptoethyl) benzothioate, the pyridyl substituent enhances regioselectivity in heteroaryl exchange but lacks a free thiol group for secondary reactions.

S-Octyl benzothioate

- Reactivity: Undergoes organothio exchange with disulfides (e.g., bis(2-ethoxyethyl) disulfide) to yield S-(2-ethoxyethyl) benzothioate in 87% yield. The reaction equilibrium favors product formation due to the volatility of byproducts like dimethyl disulfide .

S-(2-(tert-butylcarbamoyl) phenyl) benzothioate

- Synthesis : Prepared in 49% isolated yield via Cu-catalyzed cross-coupling. The bulky tert-butylcarbamoyl group reduces reaction efficiency compared to simpler thioesters, likely due to steric hindrance .

- Comparison : this compound’s smaller substituent (mercaptoethyl vs. tert-butylcarbamoyl) likely enables higher synthetic yields and broader substrate compatibility.

S-((1R,2R,4R)-4-((tert-butoxycarbonyl)amino)-2-hydroxycyclohexyl) benzothioate

- Application : Serves as a pharmaceutical intermediate for lefamulin acetate, a bacterial pneumonia treatment. The cyclohexyl and tert-butoxycarbonyl groups confer stereochemical complexity critical for biological activity .

- Comparison : While this compound lacks such structural complexity, its simpler framework makes it more versatile for catalytic applications in organic synthesis.

Physicochemical Properties and Stability

Methyl benzoate

- Properties : A simple aliphatic benzoate with a melting point of 12.5°C and boiling point of 199.6°C. High solubility in organic solvents due to the ester group .

- Comparison : Thioesters like this compound exhibit lower thermal stability than esters due to the weaker C–S bond but offer higher reactivity in metal-catalyzed reactions .

2-Mercaptobenzothiazole

Data Tables

Table 1: Comparative Reactivity of Benzothioate Derivatives

Biological Activity

S-(2-mercaptoethyl) benzothioate, a compound belonging to the class of thioates, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the molecular formula and a molecular weight of 202.30 g/mol. It features a benzothioate structure with a mercaptoethyl group, contributing to its biological activities.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/ml |

| Escherichia coli | 75 µg/ml |

| Pseudomonas aeruginosa | 100 µg/ml |

Research indicates that derivatives of benzothiazole compounds, including this compound, have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives linked to the benzothiazole moiety demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies show that this compound can inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Inflammatory Mediator | Inhibition Percentage (%) |

|---|---|

| TNF-alpha | 40% |

| IL-6 | 35% |

| COX-2 | 50% |

These findings suggest that this compound may serve as an effective anti-inflammatory agent by modulating cytokine production and inhibiting cyclooxygenase enzymes .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was administered at varying concentrations, revealing a significant reduction in bacterial load compared to untreated controls. The results underscored its potential as an alternative treatment in antibiotic resistance scenarios.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human macrophages treated with this compound showed a marked decrease in pro-inflammatory cytokine production. The compound's ability to downregulate NF-kB signaling pathways was highlighted as a crucial mechanism underlying its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.